cis-Piperidine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Piperidine-3,5-diol is an organic compound with the CAS Number: 173414-34-1 . It has a molecular weight of 117.15 and its IUPAC name is (3R,5S)-3,5-piperidinediol . It is an off-white solid .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H11NO2 . It is a heterocyclic compound with a six-membered ring, including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in numerous chemical reactions. They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The reaction pathway changes from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to Baldwin’s rule. This is due to the restraint of the double bond and the dichloromethyl radical group by the lactam ring from the formation of a convenient intermediate for 5-exo cyclization in the transition state .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Divergent Synthesis and Medicinal Chemistry Applications
A divergent synthesis approach for various 3,5-dioxygenated piperidines, which have interesting pharmacological properties, utilizes cis- and trans-3,5-piperidine diol. This method efficiently produces cis-(3R,5S)-diacetate with excellent diastereoselectivity, which can be further transformed to yield cis-piperidine diol and its derivatives. These compounds are foundational in developing substances with specific biological activities (Olofsson et al., 2006).
Enantioselective Synthesis for Medicinal Chemistry
The enantioselective synthesis of all four diastereoisomers of a 5-aryl-substituted nipecotic acid derivative, using cis and trans piperidine cores, demonstrates the versatility of these cores in medicinal chemistry. Such derivatives are critical in pharmaceutical research for their potential as building blocks in the synthesis of complex molecules with desired biological activities (Hartwieg et al., 2014).
Role in Selective Transporter Inhibition
Research on 4-(4-Chlorophenyl)piperidine analogs, including cis and trans isomers, reveals their selectivity for monoamine transporters, which is crucial for developing new pharmacological agents. These studies highlight the importance of stereochemistry in the activity of transporter inhibitors, suggesting potential applications in treating conditions like depression and narcolepsy (He et al., 2005).
Development of Renin Inhibitors
A cis-configured 3,5-disubstituted piperidine served as a direct renin inhibitor, showcasing the critical role of cis-piperidine diol derivatives in creating potent and selective inhibitors with therapeutic potential in hypertension management (Ehara et al., 2014).
Synthetic Chemistry and Drug Development
The synthesis of 3,4-disubstituted piperidines through innovative methods, demonstrating the significant role of cis-3,5-piperidine diol and its derivatives in the development of new synthetic pathways. These pathways are instrumental in creating molecules with potential application in drug discovery and development (Williams et al., 2002).
Mechanism of Action
Target of Action
Piperidine derivatives, including cis-Piperidine-3,5-diol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They can interact with their targets and induce changes that contribute to their therapeutic effects.
Biochemical Pathways
Piperidine derivatives, such as piperine and piperidine, have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play critical roles in cell proliferation, survival, and apoptosis, among other cellular processes.
Result of Action
Piperidine derivatives have been observed to have anticancer potential, suggesting that they may induce apoptosis or inhibit proliferation in cancer cells .
Safety and Hazards
Cis-Piperidine-3,5-diol is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection . Adequate ventilation in the working environment is also crucial .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The conversion of cyclic trans diols to their cis diol counterparts with uniform diastereocontrol is a new diol isomerization protocol that is expected to be of utility to a wide range of practitioners of organic molecule construction .
Properties
IUPAC Name |
(3S,5R)-piperidine-3,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-SYDPRGILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.